Zatebradine hydrochloride

説明

Chemical Identity and Structural Characterization of Zatebradine Hydrochloride

Systematic Nomenclature and Molecular Formula

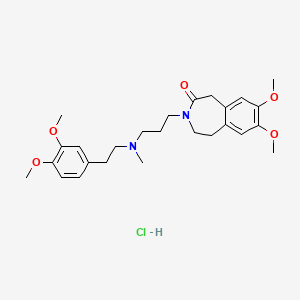

This compound is systematically named as 3-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one hydrochloride . Its molecular formula is C₂₆H₃₇ClN₂O₅ , with a molecular weight of 493.04 g/mol . The compound’s structure integrates a benzazepinone core substituted with methoxy groups and a tertiary amine side chain, protonated as a hydrochloride salt (Fig. 1).

Table 1: Key molecular descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₆H₃₇ClN₂O₅ | |

| Molecular weight | 493.04 g/mol | |

| IUPAC name | As above | |

| SMILES | COC1=CC=C(CCN(C)CCCN2CCC3=C(CC2=O)C=C(OC)C(OC)=C3)C=C1OC.Cl |

Crystallographic Data and Three-Dimensional Conformational Analysis

While crystallographic data (e.g., unit cell parameters, space group) for this compound remain unreported in public databases, computational models and homology studies provide insights into its conformational preferences. The compound’s structure features a rigid benzazepinone ring system linked to a flexible alkylamine side chain, which adopts a folded conformation to minimize steric clashes between methoxy substituents and the protonated amine .

Molecular docking studies against HCN1 channels suggest that zatebradine occupies a hydrophobic pocket within the channel’s inner vestibule, stabilized by π-π interactions between its aromatic rings and phenylalanine residues . The hydrochloride salt enhances solubility, with the chloride ion forming hydrogen bonds with water molecules in aqueous environments .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data (400 MHz, D₂O) confirm the structure through characteristic signals:

- δ 3.75–3.85 ppm : Multiplet integrating for six protons, corresponding to methoxy (-OCH₃) groups.

- δ 2.95–3.10 ppm : Triplet (2H) from the methylene group adjacent to the tertiary amine.

- δ 7.25–7.40 ppm : Aromatic protons of the benzazepinone and dimethoxyphenyl moieties .

Table 2: Representative ¹H NMR peaks

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 3.75–3.85 | 6H, methoxy groups |

| 2.95–3.10 | 2H, N-CH₂-CH₂-N |

| 7.25–7.40 | 4H, aromatic protons |

Infrared (IR) Spectroscopy

IR spectra (KBr pellet) reveal key functional groups:

- 1720 cm⁻¹ : Strong absorption from the carbonyl (C=O) of the benzazepinone ring.

- 1240 cm⁻¹ and 1020 cm⁻¹ : Stretching vibrations of ether (C-O-C) bonds in methoxy groups .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 493.04 ([M+H]⁺), consistent with the molecular formula. Fragmentation patterns include loss of the hydrochloride moiety (Δm/z 36.46) and cleavage of the propylamine side chain .

Table 3: Spectroscopic summary

| Technique | Key Data | Functional Groups Identified |

|---|---|---|

| ¹H NMR | δ 3.75–3.85 (OCH₃), δ 7.25–7.40 (Ar-H) | Methoxy, aromatic rings |

| IR | 1720 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C) | Carbonyl, ether |

| HRMS | m/z 493.04 ([M+H]⁺) | Molecular ion |

特性

IUPAC Name |

3-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O5.ClH/c1-27(13-9-19-7-8-22(30-2)23(15-19)31-3)11-6-12-28-14-10-20-16-24(32-4)25(33-5)17-21(20)18-26(28)29;/h7-8,15-17H,6,9-14,18H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNKXJHEQKMWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85175-67-3 (Parent) | |

| Record name | Zatebradine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091940873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045745 | |

| Record name | Zatebradine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91940-87-3 | |

| Record name | 2H-3-Benzazepin-2-one, 3-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91940-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zatebradine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091940873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zatebradine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZATEBRADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJB7DYV16A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

合成経路と反応条件: ザテブラジン塩酸塩の合成には、いくつかの重要なステップが含まれます。

アシル化: 3,4-ジメトキシフェニル酢酸とチオニルクロリドをジクロロメタン中で反応させることで、対応するアシルクロリドが生成されます。

アミド化: このアシルクロリドを次に、ジクロロメタン中でのアミノアセトアルデヒドジメチルアセタールとトリエチルアミンで処理して、N-(2,2-ジエトキシエチル)-3,4-ジメトキシフェニルアセトアミドが得られます。

環化: この中間体を酢酸中の塩酸を用いて環化させることにより、7,8-ジメトキシ-1,3-ジヒドロ-2H-3-ベンザゼピン-2-オンが得られます。

アルキル化: この化合物を、ジメチルスルホキシド中でtert-ブトキシカリウムを用いて1-ブロモ-3-クロロプロパンでアルキル化することにより、3-(3-クロロプロピル)-7,8-ジメトキシ-1,3-ジヒドロ-2H-3-ベンザゼピン-2-オンが得られます。

最終段階: 最終生成物は、この中間体を100℃でN-メチル-2-(3,4-ジメトキシフェニル)エチルアミンと反応させ、続いて酢酸中でのパラジウム炭素上の水素による水素化によって得られます.

工業生産方法: ザテブラジン塩酸塩の工業生産は、同様の合成経路に従いますが、大規模生産に最適化されています。 これには、高効率反応器、連続フロープロセス、厳格な品質管理対策を用いて、最終生成物の純度と均一性を確保することが含まれます .

反応の種類:

酸化: ザテブラジン塩酸塩は、特にメトキシ基で酸化反応を受けることがあり、キノン誘導体の生成につながります。

還元: この化合物は、カルボニル基で還元されてアルコール誘導体を形成することができます。

置換: 塩化プロピル側鎖で求核置換反応を受けやすく、さまざまな置換誘導体が得られます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

置換: アミンやチオールなどの求核剤を塩基性条件下で使用して、置換反応を行います。

主要な生成物:

酸化: キノン誘導体。

還元: アルコール誘導体。

科学的研究の応用

Zatebradine hydrochloride is mainly used in the pharmaceutical industry as a crucial element in creating various medications, especially for its antiarrhythmic qualities in treating conditions like heart arrhythmias .

Pharmaceutical Applications

Antiarrhythmic Properties: this compound is used to manage heart arrhythmias, addressing irregular heart rhythms . The pharmaceutical industry has shown growing interest in using this compound to treat cardiovascular diseases, especially for patients with irregular heart rhythms. This interest is driven by the need for more effective and targeted treatments for heart-related conditions . Pharmaceutical firms are increasingly incorporating this compound in their research and development activities because of its potential to address the shortcomings of current treatments, particularly when other therapies fail to produce satisfactory results .

Combination Therapies: Pharmaceutical companies focus on enhancing patient outcomes by developing combination therapies where this compound is used with other medications. This method improves the drug's effectiveness and optimizes treatment regimens for patients with complex health issues . The demand for advanced treatments involving this compound is predicted to increase as healthcare systems evolve, with pharmaceutical companies growing their portfolios to include this compound as part of complete heart disease treatment regimens . The increasing number of clinical trials and favorable research results further demonstrate this compound's important role in the pharmaceutical industry .

Other Applications

Veterinary Medicine: this compound is being researched for its effects on heart conditions in animals, although its use is still limited compared to its applications in human healthcare .

Biotechnology: In biotechnology, this compound is being tested as a model drug for creating novel treatments or drug delivery methods. Researchers are studying its chemical properties and pharmacokinetics to better understand how it can be used in innovative drug formulation processes .

Research: Research institutions are performing studies to discover the broader therapeutic potential of this compound, with hopes that its applications might expand into new fields like neurological disorders or other cardiovascular issues in non-human species .

Market Opportunities

Emerging markets in regions like Asia-Pacific, Latin America, and the Middle East present a substantial opportunity for market expansion of this compound . As healthcare infrastructure develops in these areas, there is an increasing need for advanced pharmaceutical treatments for heart diseases . The rising prevalence of cardiovascular diseases globally also provides a considerable opportunity for this compound . As populations age, the number of people with heart conditions is expected to rise, creating a bigger patient base that needs effective treatments .

Frequently Asked Questions

- What is this compound used for? this compound is primarily used to treat heart arrhythmias and other cardiovascular conditions by regulating heart rhythms .

- How does this compound work? this compound stabilizes heart rhythms and prevents irregular beats by blocking certain ion channels in the heart .

- Can this compound be used in combination with other medications? Yes, this compound can be used with other medications under medical supervision to improve its effectiveness in treating heart conditions .

- Are there any alternatives to this compound for treating arrhythmias? Yes, there are other antiarrhythmic medications available, but this compound is preferred for its unique mechanism of action .

作用機序

ザテブラジン塩酸塩は、洞結節細胞における過分極活性化内向き電流(If)の生成に関与するHCNチャネルを阻害することによって作用を発揮します。この阻害は、これらの細胞のペースメーカー活動を低下させ、心拍数の低下につながります。 さらに、ザテブラジン塩酸塩は、電位依存性外向きカリウム電流と関連する神経細胞の過分極活性化内向き電流(Ih)を阻害することができますが、L型カルシウム電流に対してはほとんどまたは全く活性はありません .

類似化合物:

イバブラジン: 慢性心不全の患者さんの心拍数を低下させるために使用される別のHCNチャネルブロッカーです。

ZD7288: シナプス可塑性を研究するために神経科学研究で使用される選択的なHCNチャネルブロッカーです。

シロブラジン塩酸塩: ザテブラジン塩酸塩と同様の薬理学的特性を持つHCNチャネルブロッカーです。

ザテブラジン塩酸塩の独自性: ザテブラジン塩酸塩は、他の心臓イオンチャネルに有意な影響を与えることなく、HCNチャネルに特異的な阻害効果を示す点でユニークです。 この選択的な作用は、循環器と神経科学の両方の研究において貴重なツールとなっています .

類似化合物との比較

Ivabradine

- Approved Use: Reduces heart rate via HCN4 blockade in the sinoatrial node.

- Peripheral Effects : Inhibits Ih in peripheral sensory neurons but lacks CNS activity due to BBB exclusion.

- Binding Specificity : Requires an open HCN channel conformation for binding, similar to Zatebradine but with distinct residue interactions.

ZD7288

Cilobradine (Additional Comparator)

- Potency : Threefold more potent than ZD7288 in blocking neuronal Ih.

- Cardiac Specificity: Reduces heart rate without affecting contractility, distinguishing it from β-blockers like propranolol.

Research Findings and Implications

Zebrafish Sleep-Wake Behavior Studies

- Zatebradine : At 30 µM, reduces daytime activity (p = 0.024) via cerebellar Purkinje cell inhibition, aligning with its BBB penetration.

- Ivabradine : Shortens sleep latency (p = 0.02) but lacks nighttime effects, consistent with peripheral HCN4 blockade.

- ZD7288 : Increases nighttime sleep consolidation (p = 0.036), likely through hippocampal glutamate suppression.

Cardiac and Retinal Toxicity

All three compounds induce photoreceptor degeneration in zebrafish by blocking HCN1 in retinal cells. However, Zatebradine’s BBB penetration may amplify CNS-related side effects in mammals.

生物活性

Zatebradine hydrochloride, also known as UL-FS 49, is a selective bradycardic agent primarily acting on hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This compound has garnered attention for its potential therapeutic applications in managing heart rate and its effects on various biological systems.

This compound functions by inhibiting the hyperpolarization-activated current , which is crucial for pacemaker activity in the sinoatrial node of the heart. It exhibits use-dependent inhibition , meaning its effectiveness increases with higher frequencies of stimulation. The half-maximal effective concentration for inhibition is approximately 480 nM in sinoatrial node cells and 13.4 μM in isolated guinea pig atria .

Key Characteristics:

- Chemical Formula : CHNO.HCl

- Molecular Weight : 493.04 g/mol

- CAS Number : 91940-87-3

- Purity : ≥98% (HPLC)

Biological Effects

Zatebradine has demonstrated several important biological activities:

- Bradycardic Activity : It effectively reduces heart rate by blocking currents, leading to negative chronotropic effects.

- Antiarrhythmic Properties : By stabilizing cardiac rhythm, it may prevent arrhythmias associated with abnormal pacemaker activity.

- Effects on Sleep/Wake Behavior : Recent studies indicate that Zatebradine influences sleep patterns, with significant reductions in daytime activity and alterations in sleep latency observed in zebrafish models .

Case Studies and Experimental Data

-

Cardiac Studies :

- In guinea pig atria, Zatebradine showed an of 13.4 μM for negative chronotropic effects, highlighting its potential for managing heart rate in clinical settings .

- A study demonstrated that Zatebradine analogs could block currents effectively, with some compounds exhibiting even greater potency than Zatebradine itself .

- Behavioral Studies :

Biological Activity Summary

| Parameter | Value |

|---|---|

| Bradycardic Effect (EC50) | 13.4 μM |

| Inhibition of If Current | EC50 = 480 nM |

| IC50 for HCN Channel Blockade | 1.96 μM |

| Solubility in Water | 100 mM |

Study Results on Sleep/Wake Behavior

| Dose (μM) | Average Activity (SMD) | p-value |

|---|---|---|

| Control | - | - |

| 30 | -0.43 | 0.032 |

| 0.1 | Shorter latency | p = 0.034 |

Q & A

Q. What is the primary mechanism of action of Zatebradine hydrochloride in cardiac and neuronal research?

this compound acts as a potent and selective inhibitor of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which regulate heart rate (If current in cardiac cells) and neuronal excitability (Ih current). Its reversible binding to HCN1 channels achieves 92% inhibition at 10 µM in vitro, making it critical for studies on heart rate modulation and neurodegenerative pathways .

Q. How should this compound be stored to ensure stability in laboratory settings?

Store lyophilized powder at -20°C in airtight containers, avoiding freeze-thaw cycles. Solutions prepared in solvents like DMSO should be aliquoted and used within one month to prevent degradation. Long-term storage beyond two years requires revalidation of purity via HPLC or LC-MS .

Q. What are the key differences between in vitro and in vivo applications of this compound?

In vitro studies (e.g., patch-clamp electrophysiology) focus on IC50 determination (1.96 µM for HCN1) and channel kinetics. In vivo models (e.g., rodents) require dose optimization (e.g., 10 µg/g body weight/day in mice) to balance efficacy and off-target effects, particularly in cardiovascular or retinal degeneration studies .

Q. What analytical methods are recommended for quantifying this compound in experimental solutions?

Use reverse-phase HPLC with UV detection (wavelength ~254 nm) or LC-MS for high sensitivity. Prepare standard solutions at 1 mg/mL in methanol, filter through 0.22 µm membranes, and validate linearity across 0.1–10 µg/mL ranges. Include internal standards like deuterated analogs to control for matrix effects .

Advanced Research Questions

Q. How can researchers design experiments to assess Zatebradine’s neuroprotective effects in retinal degeneration models?

Utilize conditional knockout mice (e.g., Cngb1/Hcn1DKO) with daily intraperitoneal injections (10 µg/g/day for 10 days). Monitor photoreceptor layer thickness via optical coherence tomography (OCT) at intervals (e.g., Days 21, 60, 90). Pair with adeno-associated virus (AAV)-mediated HCN1 expression to validate specificity .

Q. What methodologies resolve contradictions in Zatebradine’s effects across different disease models?

In myocardial infarction studies, Zatebradine reduces infarct size but may promote remodeling in rats. Contrastingly, in retinal models, it accelerates degeneration in HCN1-deficient mice. Address discrepancies by comparing species-specific HCN isoform expression, dosing regimens, and endpoint assays (e.g., echocardiography vs. histopathology) .

Q. How can dose-response studies be optimized for Zatebradine in cardiovascular research?

Conduct telemetry-based heart rate monitoring in conscious rats, administering escalating doses (1–20 µg/g/day) via osmotic pumps. Measure ejection fraction, infarct size (TTC staining), and plasma biomarkers (e.g., troponin) to establish a therapeutic window .

Q. What protocols ensure Zatebradine’s specificity when studying HCN channels alongside other ion channels?

Combine Zatebradine with selective blockers (e.g., ZD7288 for HCN4) and use siRNA knockdown of non-target channels. Validate selectivity via whole-cell patch-clamp recordings in HEK293 cells overexpressing HCN1-4 isoforms .

Q. How should researchers handle long-term stability challenges in Zatebradine solutions?

Perform accelerated stability testing at 4°C, 25°C, and -20°C for 1–6 months. Monitor degradation products via LC-MS and adjust storage conditions based on observed half-lives. Prefer lyophilized formulations for prolonged studies .

Q. What strategies mitigate off-target effects in chronic Zatebradine administration?

Co-administer β-blockers (e.g., metoprolol) to counteract reflex sympathetic activation. Use telemetry to track heart rate variability (HRV) and baroreflex sensitivity, ensuring doses remain below thresholds for compensatory remodeling .

Q. How can translational studies address disparities between preclinical and clinical outcomes for Zatebradine?

Incorporate human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to model patient-specific HCN responses. Compare results to rodent data, focusing on species differences in HCN isoform distribution and metabolic clearance rates .

Methodological Best Practices

- Safety Protocols : Follow glove selection guidelines (e.g., nitrile gloves) and use fume hoods during weighing. In case of exposure, rinse eyes with saline for 15 minutes and seek medical evaluation for cardiac symptoms .

- Data Validation : Replicate key findings across ≥3 independent experiments. Use ANOVA for longitudinal data (e.g., photoreceptor thickness) and report effect sizes with 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。